![molecular formula C17H24N4S B2949462 4-{[3-(Azepan-1-yl)propyl]amino}-1,2-dihydroquinazoline-2-thione CAS No. 440334-12-3](/img/structure/B2949462.png)
4-{[3-(Azepan-1-yl)propyl]amino}-1,2-dihydroquinazoline-2-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{[3-(Azepan-1-yl)propyl]amino}-1,2-dihydroquinazoline-2-thione, also known as APDQ, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. APDQ belongs to the class of quinazoline derivatives, which have been found to exhibit a range of biological activities, including anticancer, antiviral, and anti-inflammatory properties.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Efficient Synthesis Techniques : Innovative synthesis methods for creating 1,2-dihydroquinoline and dihydrobenzo[b]azepine derivatives have been developed, utilizing environmentally friendly catalysts under mild conditions. These methods enable the preparation of various functionalized compounds, showcasing the versatility of 4-{[3-(Azepan-1-yl)propyl]amino}-1,2-dihydroquinazoline-2-thione derivatives in chemical synthesis (Swapnadeep Jalal et al., 2014).
Catalyst-Free Chemoselective Synthesis : A solvent-controlled, catalyst-free chemoselective reaction has been developed for constructing 3,4-dihydroquinazoline-2-thiones. This method highlights the chemical flexibility and reactive potential of these compounds in producing high yields through selective reactions (Ting Xie et al., 2016).
Therapeutic Potential
Antipsychotic and Anticonvulsant Activities : Novel substituted benzoxazepinylquinazolinones have been synthesized and shown to possess potent antipsychotic and anticonvulsant activities. This research suggests the potential application of these compounds in the development of new therapeutic agents for neurological disorders (K. Bajaj et al., 2003).
Antimicrobial and Antifungal Properties : The synthesis of 3-aryl-5H,13aH-quinolino(3,2-f)(1,2,4)triazolo(4,3-b)(1,2-diaza-4-sulpho)azepines has demonstrated significant antibacterial and antifungal activities. These findings support the exploration of these compounds as potential antimicrobial agents (H. Panwar et al., 2011).
Eigenschaften
IUPAC Name |
4-[3-(azepan-1-yl)propylamino]-3,4,4a,5,6,7,8,8a-octahydro-1H-quinazoline-2-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H32N4S/c22-17-19-15-9-4-3-8-14(15)16(20-17)18-10-7-13-21-11-5-1-2-6-12-21/h14-16,18H,1-13H2,(H2,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUEQFEHFHRWLQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CCCNC2C3CCCCC3NC(=S)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H32N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[5-(tert-butylamino)-6-phenylimidazo[2,1-b][1,3,4]thiadiazol-2-yl]-N-(4-methylphenyl)piperazine-1-carboxamide](/img/structure/B2949379.png)
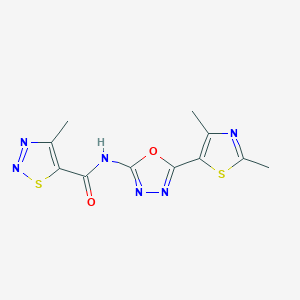
![3-(3-methylphenyl)-2-sulfanylidene-1H-benzofuro[3,2-d]pyrimidin-4-one](/img/no-structure.png)
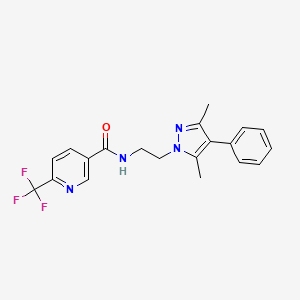
![1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-N-(2,3-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2949385.png)
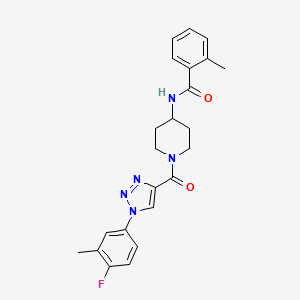
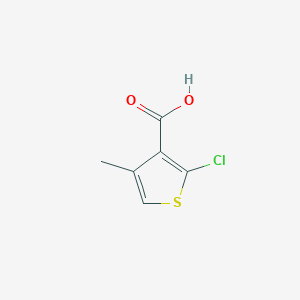
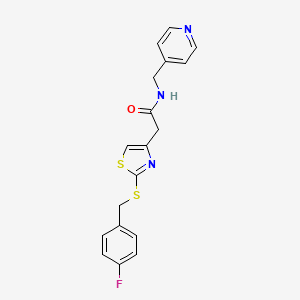
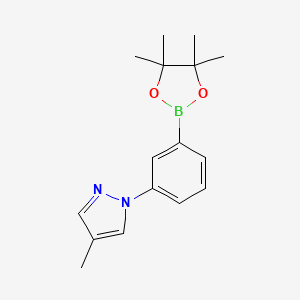
![2-[2-[(Z)-2-cyano-3-(3-methylanilino)-3-oxoprop-1-enyl]phenoxy]acetic acid](/img/structure/B2949398.png)
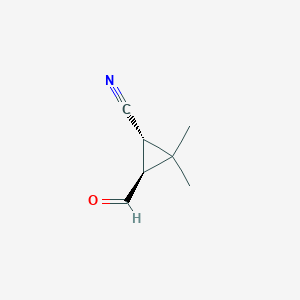
![1,2,3,4,6,7,8,12b-Octahydropyrazino[2,1-a][2]benzazepine;dihydrochloride](/img/structure/B2949400.png)
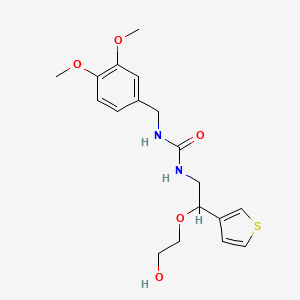
![N-mesityl-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2949402.png)